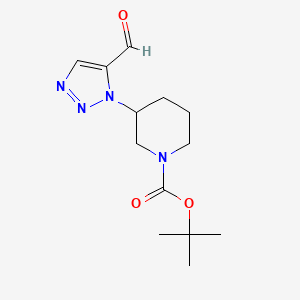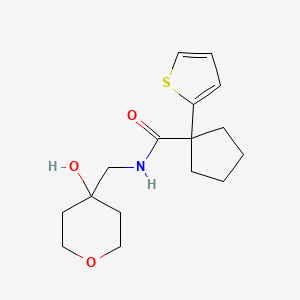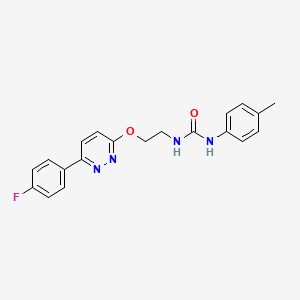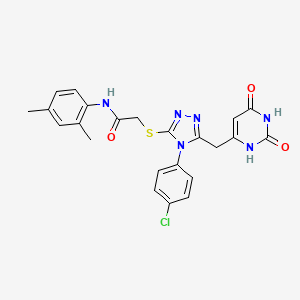
tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 2137735-81-8 . It has a molecular weight of 280.33 . It is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-5-10(8-16)17-11(9-18)7-14-15-17/h7,9-10H,4-6,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It is stored at room temperature . The compound has a molecular weight of 280.33 .Scientific Research Applications
Applications in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, serves as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound was developed, emphasizing its role in cancer therapeutics targeting the PI3K/AKT/mTOR pathway. This pathway's dysfunction is associated with cancer cell growth and survival, making it a desirable target for cancer therapeutics. The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, highlighting the compound's utility in developing drugs to overcome resistance issues in cancer treatment (Zhang et al., 2018).
Scaffold for Substituted Piperidines
The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates its application as a new scaffold for preparing substituted piperidines. This process includes regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, converting the terminal alkyne into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with organic azides. This approach underscores the versatility of tert-butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate in medicinal chemistry for generating diverse molecular architectures with potential pharmacological activities (Harmsen et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(5-formyltriazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-5-10(8-16)17-11(9-18)7-14-15-17/h7,9-10H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLXASBAYRZTNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C(=CN=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)



![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)
![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)
![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)

![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)

![Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2385759.png)
